N-(1,3-benzodioxol-5-ylmethyl)-1-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-1-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a benzodioxole moiety, an indole core, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-1-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide typically involves multi-step organic reactions One common approach starts with the preparation of the benzodioxole moiety, followed by its attachment to the indole core through a series of condensation and substitution reactions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-1-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-1-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-1-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The benzodioxole moiety may interact with enzymes or receptors, modulating their activity. The indole core can engage in π-π interactions with aromatic residues in proteins, while the sulfonamide group may form hydrogen bonds with amino acid side chains. These interactions collectively contribute to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-ylmethyl)-3-chlorobenzenesulfonamide
- N-(1,3-benzodioxol-5-ylmethyl)-2-phenylacetamide
- N-(1,3-benzodioxol-5-ylmethyl)-N-methylacetamide
Uniqueness
Compared to similar compounds, N-(1,3-benzodioxol-5-ylmethyl)-1-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide stands out due to its unique combination of functional groups. The presence of the indole core, in particular, imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
889956-71-2 |
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Molecular Formula |
C17H16N2O5S |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-methyl-2-oxo-3H-indole-5-sulfonamide |
InChI |
InChI=1S/C17H16N2O5S/c1-19-14-4-3-13(7-12(14)8-17(19)20)25(21,22)18-9-11-2-5-15-16(6-11)24-10-23-15/h2-7,18H,8-10H2,1H3 |
InChI Key |
QDZRJWQVRMDPTP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)S(=O)(=O)NCC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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